

Thermochemical Properties of Epifluorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Epifluorohydrin**

Cat. No.: **B110758**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermochemical data for **epifluorohydrin** is not readily available in the reviewed scientific literature. This guide provides an in-depth overview of the principles and methodologies for determining these properties, supplemented with data from structurally analogous compounds—epichlorohydrin, propylene oxide, and ethylene oxide—to offer estimations and a comparative context.

Introduction to Thermochemical Properties

Thermochemical properties are fundamental to understanding the stability, reactivity, and energy profile of a molecule. For a compound like **epifluorohydrin** (C_3H_5FO), which is of interest in synthetic chemistry and drug development, these properties are crucial for reaction design, safety assessments, and computational modeling. The core thermochemical properties include the standard enthalpy of formation (Δ_fH°), standard molar entropy (S°), and heat capacity (C_p).

Estimated Thermochemical Data of Epifluorohydrin

Due to the absence of direct experimental data for **epifluorohydrin**, the following tables present data for structurally related epoxides. These values can serve as a first approximation for the expected thermochemical properties of **epifluorohydrin**. The presence of the highly electronegative fluorine atom in **epifluorohydrin** is expected to significantly influence its bond

energies and, consequently, its thermochemical properties compared to its chlorinated and methylated analogs.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$)

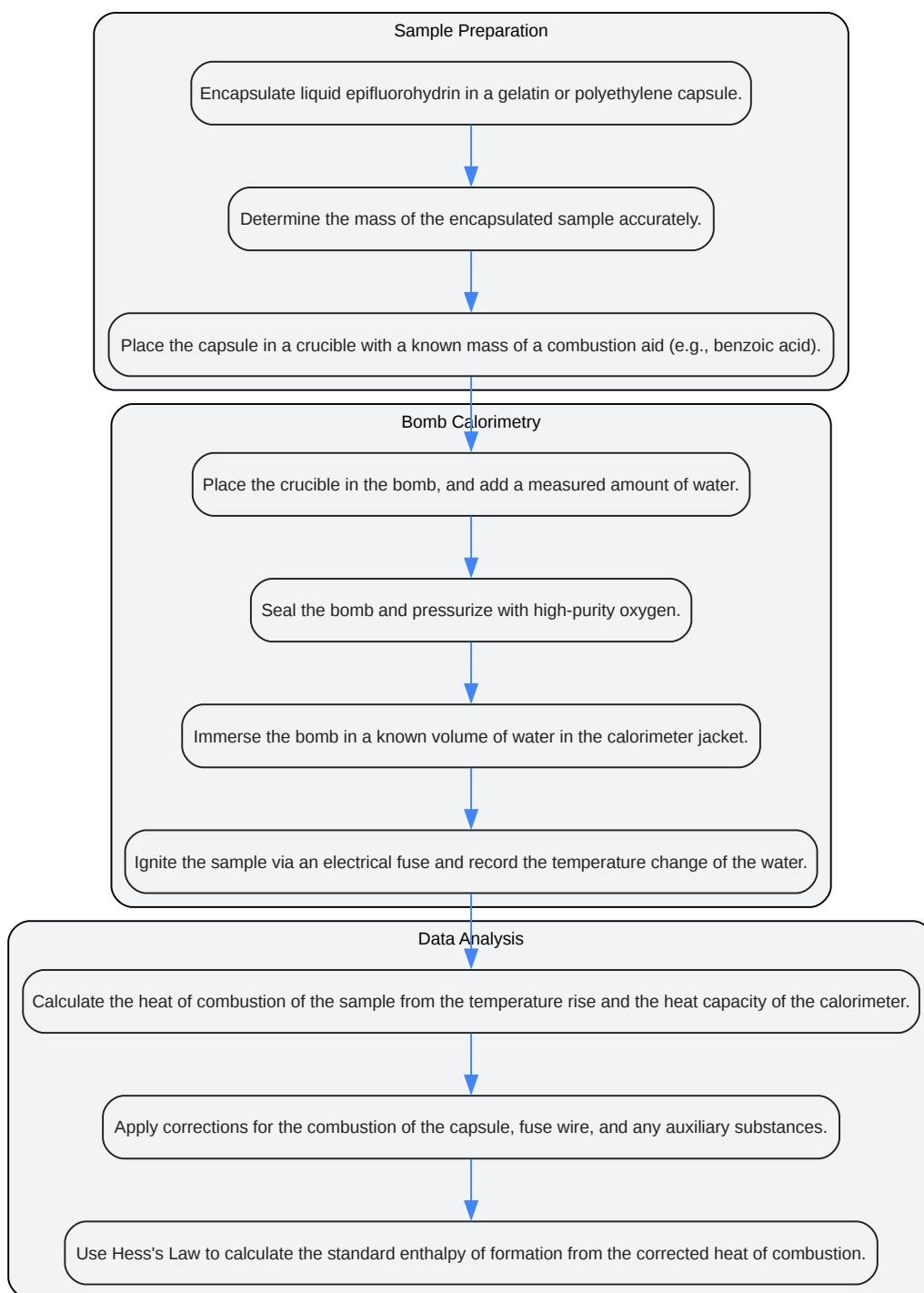
Compound	Formula	CAS Number	$\Delta_f H^\circ$ (gas, kJ/mol)	$\Delta_f H^\circ$ (liquid, kJ/mol)
Epichlorohydrin	<chem>C3H5ClO</chem>	106-89-8	-180.19 (Joback Calculated)[1]	Not Available
Propylene oxide	<chem>C3H6O</chem>	75-56-9	Not Available	-145[2]
Ethylene oxide	<chem>C2H4O</chem>	75-21-8	-52.6[3]	-95.7 ± 1.3[4]

Table 2: Standard Molar Entropy (S°)

Compound	Formula	CAS Number	S° (gas, J/mol·K)	S° (liquid, J/mol·K)
Epichlorohydrin	<chem>C3H5ClO</chem>	106-89-8	Not Available	Not Available
Propylene oxide	<chem>C3H6O</chem>	75-56-9	Not Available	194.6[2]
Ethylene oxide	<chem>C2H4O</chem>	75-21-8	242.5[3]	149.45[4]

Table 3: Heat Capacity (Cp)

Compound	Formula	CAS Number	Cp (gas, J/mol·K)	Cp (liquid, J/mol·K)
Epichlorohydrin	<chem>C3H5ClO</chem>	106-89-8	Not Available	Not Available
Propylene oxide	<chem>C3H6O</chem>	75-56-9	Not Available	125.1 (at 298.15 K)[2]
Ethylene oxide	<chem>C2H4O</chem>	75-21-8	47.9[3]	86.90 (at 285 K)[4]


Experimental Protocols for Thermochemical Property Determination

The determination of thermochemical properties requires precise calorimetric measurements. The following sections detail the standard experimental protocols that would be employed to determine the enthalpy of formation, heat capacity, and entropy of a volatile liquid organic compound like **epifluorohydrin**.

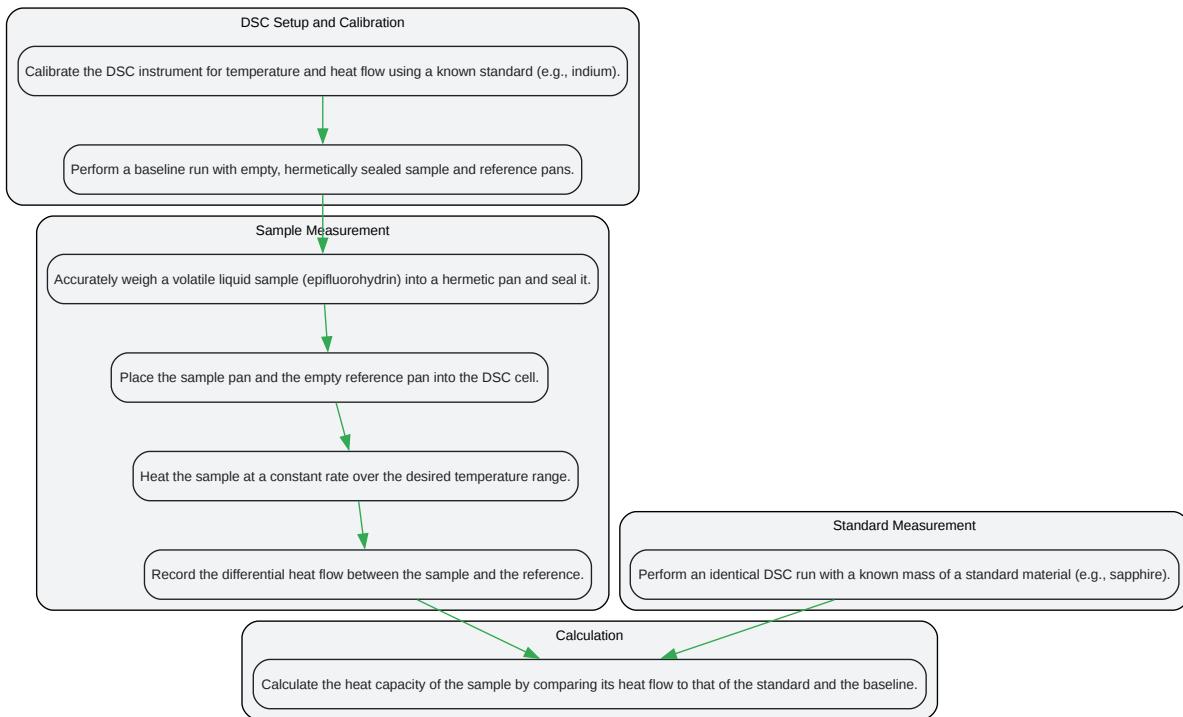
Determination of the Standard Enthalpy of Formation ($\Delta_f H^\circ$) via Bomb Calorimetry

The standard enthalpy of formation of a C, H, O, F-containing organic compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for determining the enthalpy of formation.


Detailed Methodology:

- Sample Preparation: A precise mass of liquid **epifluorohydrin** is encapsulated in a combustible container of known heat of combustion to prevent its volatilization before ignition. This capsule is placed in a crucible, often with a known mass of a combustion promoter like benzoic acid to ensure complete combustion.
- Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any acids formed during combustion are in their standard aqueous state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Combustion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored until it reaches a steady state. The sample is then ignited by passing an electric current through a fuse wire that is in contact with the sample.
- Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a final steady temperature is reached. The temperature rise is used to calculate the total heat released.
- Calculation: The heat of combustion of the sample is calculated by subtracting the heat contributions from the combustion of the capsule, the fuse wire, and any combustion aid from the total heat released. The standard enthalpy of formation is then determined using Hess's law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HF).

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

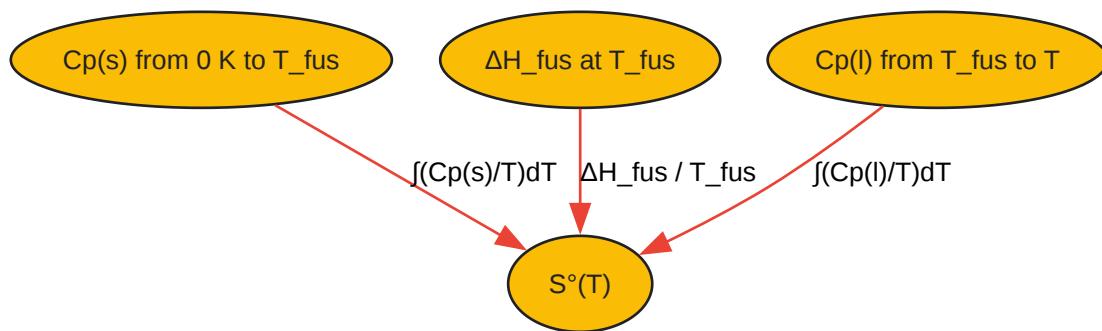
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids and solids as a function of temperature.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for determining heat capacity via DSC.

Detailed Methodology:


- **Calibration:** The DSC instrument is calibrated for both temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.
- **Baseline Measurement:** A baseline is established by running the DSC with empty, hermetically sealed aluminum pans in both the sample and reference positions. This accounts for any instrumental asymmetry.
- **Standard Measurement:** A known mass of a standard material with a well-characterized heat capacity, such as sapphire ($\alpha\text{-Al}_2\text{O}_3$), is run under the same conditions as the sample.

- Sample Measurement: A small, accurately weighed sample of **epifluorohydrin** is hermetically sealed in an aluminum pan to prevent evaporation. The sample is then heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and an empty reference pan at the same temperature.
- Calculation: The heat capacity of the sample at a given temperature is calculated using the following equation: $Cp,\text{sample} = (\text{DSC}_{\text{sample}} - \text{DSC}_{\text{baseline}}) / (\text{DSC}_{\text{standard}} - \text{DSC}_{\text{baseline}}) * (\text{m}_{\text{standard}} / \text{m}_{\text{sample}}) * Cp,\text{standard}$ where DSC is the measured heat flow and m is the mass.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance at a given temperature is determined from heat capacity measurements from near absolute zero to that temperature, along with the enthalpies of any phase transitions.

Logical Relationship for Entropy Calculation:

[Click to download full resolution via product page](#)

Logical relationship for calculating standard molar entropy.

Detailed Methodology:

- Low-Temperature Heat Capacity: The heat capacity of the solid phase of **epifluorohydrin** would be measured from as low a temperature as possible (approaching 0 K) up to its melting point using an adiabatic calorimeter.

- Enthalpy of Fusion: The enthalpy of fusion (melting) is measured at the melting temperature, typically using DSC.
- Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K) using DSC, as described in the previous section.
- Calculation: The standard molar entropy at temperature T is calculated by integrating C_p/T with respect to temperature from 0 K to T, and adding the entropy changes for any phase transitions that occur within this temperature range. The Third Law of Thermodynamics assumes the entropy of a perfect crystal at 0 K is zero.

Alternatively, statistical thermodynamics can be used to calculate the entropy from molecular parameters obtained from spectroscopic measurements and quantum chemical calculations.^[8] ^[9]^[10]

Conclusion

While direct experimental thermochemical data for **epifluorohydrin** remains elusive in the public domain, this guide provides a robust framework for its determination and estimation. The tabulated data for analogous epoxides offer valuable, albeit approximate, insights for researchers. The detailed experimental protocols and workflows for calorimetry serve as a practical guide for laboratories equipped to perform these fundamental thermodynamic measurements. Such data, once obtained, will be invaluable for the safe and efficient use of **epifluorohydrin** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-Epichlorohydrin (CAS 67843-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Propylene oxide [webbook.nist.gov]

- 3. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 4. Ethylene oxide [webbook.nist.gov]
- 5. mse.ucr.edu [mse.ucr.edu]
- 6. infinitalab.com [infinitalab.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. CCCBDB Essential Statistical Thermodynamics [cccbdb.nist.gov]
- To cite this document: BenchChem. [Thermochemical Properties of Epifluorohydrin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110758#thermochemical-properties-of-epifluorohydrin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com